molecular formula C16H14N4O2 B7631038 N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide

N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide

Cat. No. B7631038
M. Wt: 294.31 g/mol
InChI Key: AITLCQXSVUADRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ is a benzotriazole derivative that has been synthesized using a variety of methods, and its unique structure has been found to have several biochemical and physiological effects.

Mechanism of Action

N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide exerts its effects by inhibiting the activity of the Notch signaling pathway, which plays a critical role in the regulation of cell fate and differentiation. Specifically, N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide binds to the active site of the γ-secretase complex, which is responsible for the cleavage of Notch receptors, leading to the inhibition of Notch signaling.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide has also been shown to promote the differentiation of neural stem cells into neurons, which may have therapeutic implications for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide is also relatively stable, making it suitable for long-term storage and experimentation. However, one of the limitations of using N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide is its specificity for the Notch signaling pathway, which may limit its potential applications in other areas of research.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide, including the exploration of its potential applications in other areas of research beyond cancer and neurodegenerative diseases. Additionally, further research is needed to understand the specific mechanisms by which N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide exerts its effects on the Notch signaling pathway, which may lead to the development of more targeted therapies. Finally, research is needed to optimize the synthesis method of N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide to improve its yield and purity, making it more accessible for scientific research.

Synthesis Methods

N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide can be synthesized using several methods, including the reaction of 2,3-dihydro-1-benzofuran with N-methyl-2H-benzotriazole-4-carboxylic acid, followed by the addition of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography, yielding N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide in high purity and yield.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide has been found to have several potential applications in scientific research. One of the most significant applications is in the field of cancer research, where N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide has been shown to inhibit the activity of Notch signaling pathway, which plays a critical role in the development and progression of various cancers. N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide has also been found to have potential applications in the field of neurodegenerative diseases, as it has been shown to promote the differentiation of neural stem cells into neurons, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-20(11-5-6-14-10(9-11)7-8-22-14)16(21)12-3-2-4-13-15(12)18-19-17-13/h2-6,9H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITLCQXSVUADRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCC2)C(=O)C3=CC=CC4=NNN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.